![molecular formula C13H21FN2 B12079262 (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine is a chemical compound characterized by the presence of an aminopentyl chain and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine typically involves the reaction of 3-fluorobenzyl chloride with 5-aminopentylamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine involves its interaction with specific molecular targets. The aminopentyl chain allows the compound to interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Aminopentyl)[(3-bromophenyl)methyl]methylamine
- (5-Aminopentyl)[(3-chlorophenyl)methyl]methylamine
- (5-Aminopentyl)[(3-iodophenyl)methyl]methylamine
Uniqueness
(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Compared to its bromine, chlorine, and iodine analogs, the fluorine-containing compound may exhibit enhanced stability, binding affinity, and metabolic resistance.
Propriétés
Formule moléculaire |
C13H21FN2 |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
N'-[(3-fluorophenyl)methyl]-N'-methylpentane-1,5-diamine |
InChI |
InChI=1S/C13H21FN2/c1-16(9-4-2-3-8-15)11-12-6-5-7-13(14)10-12/h5-7,10H,2-4,8-9,11,15H2,1H3 |
Clé InChI |
HJCWQNCWZGUKIZ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCN)CC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


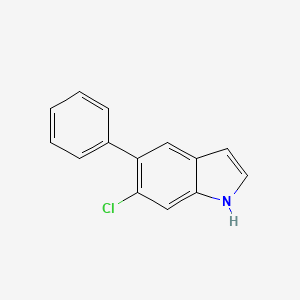
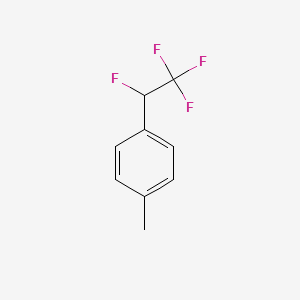

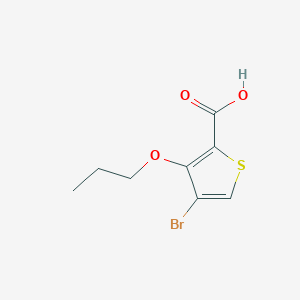
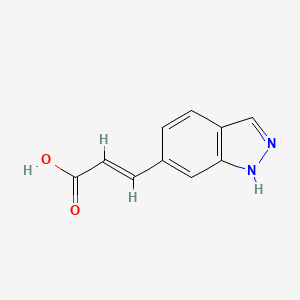


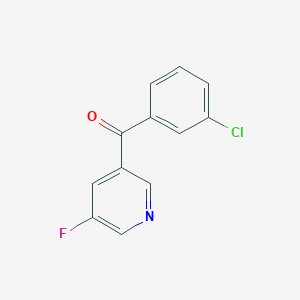

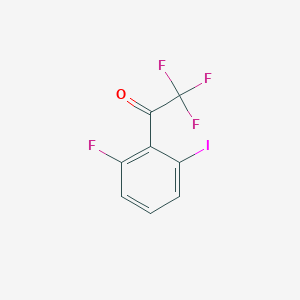
![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

